tert-butyl 2-((4R,6R)-6-(2-(benzyloxy)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
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Overview
Description
tert-butyl 2-((4R,6R)-6-(2-(benzyloxy)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate: is an organic compound that belongs to the class of dioxanes. This compound is characterized by its complex structure, which includes a tert-butyl group, a benzyloxyethyl group, and a dioxane ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-((4R,6R)-6-(2-(benzyloxy)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate typically involves multiple steps. The process begins with the preparation of the dioxane ring, followed by the introduction of the benzyloxyethyl group and the tert-butyl group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to maximize yield and minimize waste. Safety protocols are strictly followed to handle the chemicals and reaction conditions involved.
Chemical Reactions Analysis
Types of Reactions: tert-butyl 2-((4R,6R)-6-(2-(benzyloxy)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary, but they typically involve the use of nucleophiles or electrophiles.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-((4R,6R)-6-(2-(benzyloxy)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biological research to study its effects on different biological systems. It may be used to investigate enzyme interactions and metabolic pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers study its interactions with biological targets to develop new drugs.
Industry: In the industrial sector, this compound is used in the production of various chemical products. Its unique structure makes it valuable for creating specialized materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-((4R,6R)-6-(2-(benzyloxy)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-butyl cyanoacetate
- tert-butyl (cyanoMethyl)carbaMate
Comparison: While tert-butyl 2-((4R,6R)-6-(2-(benzyloxy)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate shares some structural similarities with these compounds, it is unique in its specific functional groups and dioxane ring. This uniqueness gives it distinct chemical properties and reactivity, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C21H32O5 |
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Molecular Weight |
364.5 g/mol |
IUPAC Name |
tert-butyl 2-[(4R,6R)-2,2-dimethyl-6-(2-phenylmethoxyethyl)-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C21H32O5/c1-20(2,3)26-19(22)14-18-13-17(24-21(4,5)25-18)11-12-23-15-16-9-7-6-8-10-16/h6-10,17-18H,11-15H2,1-5H3/t17-,18-/m1/s1 |
InChI Key |
DRDTYIQRNOSEMB-QZTJIDSGSA-N |
Isomeric SMILES |
CC1(O[C@@H](C[C@@H](O1)CC(=O)OC(C)(C)C)CCOCC2=CC=CC=C2)C |
Canonical SMILES |
CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CCOCC2=CC=CC=C2)C |
Origin of Product |
United States |
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